

Technical Master Guide: Methyl 3-oxothiomorpholine-2-carboxylate

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Compound of Interest

Compound Name: Methyl 3-oxothiomorpholine-2-carboxylate

CAS No.: 1795304-62-9

Cat. No.: B1373206

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Core Scaffold Analysis, Synthesis Protocols, and Functionalization Strategies

Executive Summary & Structural Significance

Methyl 3-oxothiomorpholine-2-carboxylate is a specialized heterocyclic building block belonging to the 1,4-thiazine-3-one class.[1] Unlike its more common isomer (5-oxothiomorpholine-3-carboxylic acid, a derivative of carbocysteine), this scaffold features a carbonyl group at the C3 position and a carboxylate ester at the C2 position.[1]

This specific arrangement creates a unique push-pull electronic environment:

- **The C2-Methine Center:** Positioned between a sulfur atom and two carbonyls (the lactam and the ester), the C2 proton is highly acidic (), acting as a "masked" active methylene equivalent.
- **Conformational Constraint:** The thiomorpholine ring imposes a semi-rigid chair/boat conformation, making it an ideal bioisostere for proline or constrained peptide turns.

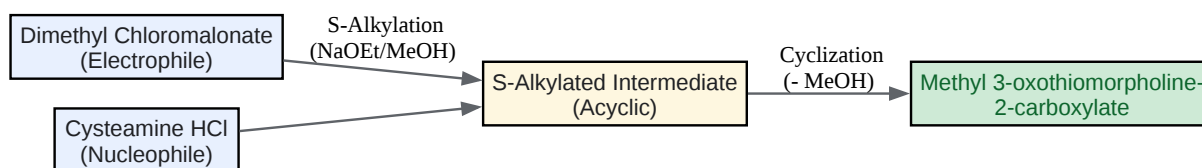
Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]

Synthesis Strategy: The Chloromalonate-Cysteamine Route[2]

The most robust synthetic pathway for accessing the 3-oxothiomorpholine-2-carboxylate core involves the condensation of dimethyl chloromalonate with cysteamine (2-aminoethanethiol). This approach is preferred over cysteine-based cyclizations as it directly establishes the C2-functionalized lactam core.

Retrosynthetic Analysis

The formation of the ring proceeds via a cascade sequence: S-alkylation followed by intramolecular amidation.



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Figure 1: Retrosynthetic logic for the construction of the 3-oxothiomorpholine-2-carboxylate core.

Detailed Experimental Protocol

Objective: Synthesis of **Methyl 3-oxothiomorpholine-2-carboxylate** on a 10 mmol scale.

Reagents:

- Dimethyl chloromalonate (1.66 g, 10 mmol)
- Cysteamine Hydrochloride (1.14 g, 10 mmol)
- Sodium Methoxide (0.5 M in MeOH, freshly prepared)

- Solvent: Anhydrous Methanol

Step-by-Step Methodology:

- Preparation of Nucleophile: In a flame-dried 100 mL round-bottom flask under Argon, dissolve Cysteamine HCl (1.14 g) in anhydrous MeOH (20 mL).
- Base Addition: Cool the solution to 0°C. Dropwise add Sodium Methoxide solution (2.0 equiv, 20 mmol) to neutralize the HCl and generate the thiolate anion. Note: The solution may become slightly cloudy due to NaCl precipitation.
- Alkylation: Add Dimethyl chloromalonate (1.66 g) dropwise over 15 minutes. Maintain temperature at 0°C for 1 hour, then allow to warm to room temperature (25°C).
- Cyclization: Stir the reaction mixture at reflux (65°C) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The intermediate acyclic species will disappear, converging into the cyclized lactam.
- Workup:
 - Concentrate the reaction mixture under reduced pressure.
 - Resuspend the residue in EtOAc (50 mL) and wash with 1N HCl (10 mL) to remove unreacted amine species.
 - Wash with Brine (20 mL), dry over
 , and concentrate.
- Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Gradient: 20%
 50% EtOAc/Hexanes).

Self-Validating Checkpoints:

- Odor Check: The distinct "rotten egg" smell of free thiols should disappear as the S-alkylation proceeds.

- NMR Check: The disappearance of the singlet for the chloromalonate methine (ppm) and appearance of the ring C2-methine doublet/singlet (ppm).

Chemical Reactivity & Functionalization

The scaffold offers three distinct vectors for diversification, enabling the construction of complex libraries.

The C2 "Active Methine" (Alkylation)

The proton at C2 is significantly acidic due to the adjacent ester and sulfur atom (and the inductive effect of the lactam carbonyl).

- Protocol: Treat with or NaH in DMF, followed by an alkyl halide ().
- Outcome: Creates quaternary centers at C2. This is critical for preventing racemization in biological systems and locking conformation.

N4-Functionalization

The lactam nitrogen is nucleophilic after deprotonation.^[1]

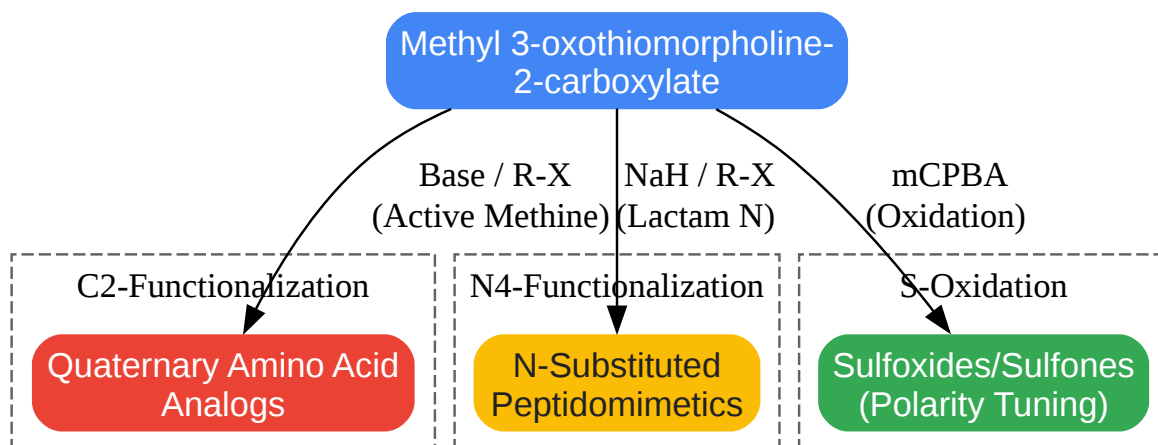
- Protocol: NaH/THF + Alkyl Halide.
- Outcome: Modulates lipophilicity and membrane permeability.

S-Oxidation

The sulfur atom can be selectively oxidized to the sulfoxide or sulfone, altering the ring pucker and polarity.

- Sulfoxide: 1.0 eq mCPBA, 0°C, DCM.^[1]

- Sulfone: 2.5 eq mCPBA, RT, DCM.[1]



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Figure 2: Divergent reactivity profile of the 3-oxothiomorpholine scaffold.

Analytical Characterization Data

The following data is representative of the class (based on ethyl/methyl ester analogs) and serves as a reference for product verification.

Property	Value / Description	Note
Physical State	White to off-white crystalline solid	
Melting Point	67–70 °C	Varies with ester group (Me vs Et)
NMR (DMSO-)	2.8–3.0 (m, 2H,) , 3.4–3.6 (m, 2H,) , 3.7 (s, 3H,) , 4.4 (s, 1H,) , 8.1 (br s, 1H,)	C2 proton shift is diagnostic
MS (ESI)		
Solubility	Soluble in DMSO, MeOH, DCM; Poor in Water	

Medicinal Chemistry Applications

Bioisosterism

This scaffold acts as a constrained bioisostere for:

- Morpholines: The sulfur substitution modifies metabolic stability and lipophilicity ().
- -Lactams: The ester functionality allows it to mimic aspartic acid or glutamate side chains locked in a cycle.

Therapeutic Areas[10]

- Enzyme Inhibitors: The C2 position can be tailored to fit into the active sites of metalloproteases or serine proteases.

- Antibacterial Agents: Analogs fused with quinoline systems (e.g., via the N4 position) have shown efficacy against resistant bacterial strains.
- Neuropharmacology: As a cyclic GABA analog derivative, substituted thiomorpholines are explored for modulation of GABA receptors.

References

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- Medicinal Utility: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[4] *Journal of Chemical Reviews*. (General review of the pharmacophore).

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